molecular formula C17H20N4O4S2 B3723640 METHYL 2-{2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-3-(BENZYLSULFANYL)PROPANOATE

METHYL 2-{2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-3-(BENZYLSULFANYL)PROPANOATE

Cat. No.: B3723640
M. Wt: 408.5 g/mol
InChI Key: JEFSMOVTEBFFFR-UHFFFAOYSA-N
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Description

METHYL 2-{2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-3-(BENZYLSULFANYL)PROPANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Preparation Methods

The synthesis of METHYL 2-{2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-3-(BENZYLSULFANYL)PROPANOATE involves multiple steps, typically starting with the preparation of the pyrimidine core. The synthetic route may include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amines and carbonyl compounds under acidic or basic conditions.

    Thioether Formation: Introduction of the sulfanyl group can be done via nucleophilic substitution reactions using thiol reagents.

    Amidation: The acetylation of the amino group followed by amidation with benzylsulfanyl propanoate.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

METHYL 2-{2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-3-(BENZYLSULFANYL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

METHYL 2-{2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-3-(BENZYLSULFANYL)PROPANOATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Its structural similarity to nucleotides implies potential antiviral or anticancer properties, warranting further investigation in drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which METHYL 2-{2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-3-(BENZYLSULFANYL)PROPANOATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes or receptors, potentially inhibiting their activity. The sulfanyl groups may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar compounds to METHYL 2-{2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-3-(BENZYLSULFANYL)PROPANOATE include:

These compounds share structural features such as the pyrimidine or quinolone rings and sulfanyl groups, but differ in their specific substituents and functional groups, leading to unique chemical and biological properties.

Properties

IUPAC Name

methyl 2-[[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-3-benzylsulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S2/c1-25-16(24)12(9-26-8-11-5-3-2-4-6-11)19-15(23)10-27-17-20-13(18)7-14(22)21-17/h2-7,12H,8-10H2,1H3,(H,19,23)(H3,18,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFSMOVTEBFFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CSCC1=CC=CC=C1)NC(=O)CSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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METHYL 2-{2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-3-(BENZYLSULFANYL)PROPANOATE
Reactant of Route 2
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METHYL 2-{2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-3-(BENZYLSULFANYL)PROPANOATE
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METHYL 2-{2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-3-(BENZYLSULFANYL)PROPANOATE
Reactant of Route 4
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METHYL 2-{2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-3-(BENZYLSULFANYL)PROPANOATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-{2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-3-(BENZYLSULFANYL)PROPANOATE
Reactant of Route 6
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METHYL 2-{2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-3-(BENZYLSULFANYL)PROPANOATE

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